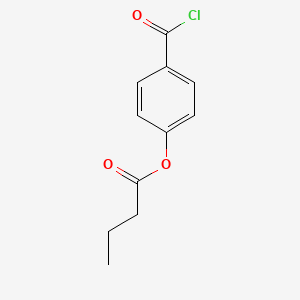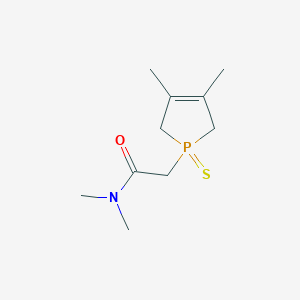
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide is a complex organic compound that features a unique combination of sulfur, phosphorus, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide typically involves multi-step organic reactions. The starting materials often include dimethylacetamide and specific phosphorous and sulfur-containing reagents. The reaction conditions may require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or phosphines.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme mechanisms.
Medicine: Research may explore its potential as a therapeutic agent or in drug development.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide: shares similarities with other phosphorothioate compounds.
Dimethylacetamide derivatives: These compounds have similar structural features and may exhibit comparable chemical properties.
Properties
CAS No. |
61213-82-9 |
|---|---|
Molecular Formula |
C10H18NOPS |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
2-(3,4-dimethyl-1-sulfanylidene-2,5-dihydro-1λ5-phosphol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H18NOPS/c1-8-5-13(14,6-9(8)2)7-10(12)11(3)4/h5-7H2,1-4H3 |
InChI Key |
XJAIXOHMHGCZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CP(=S)(C1)CC(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)

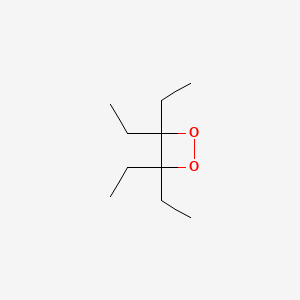
![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
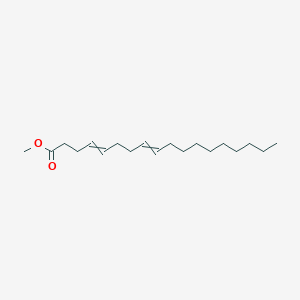
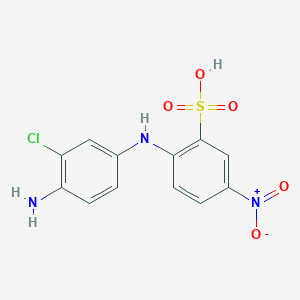
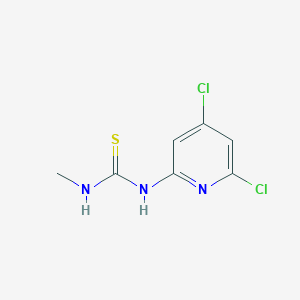
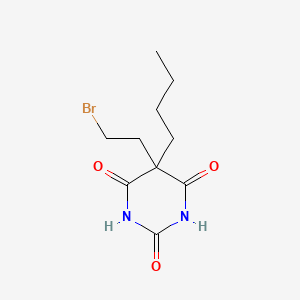

![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)

![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
